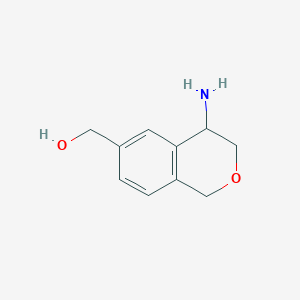

(4-Aminoisochroman-6-yl)methanol

Description

(4-Aminoisochroman-6-yl)methanol is a heterocyclic compound featuring an isochroman backbone substituted with an amino group at the 4-position and a hydroxymethyl group at the 6-position.

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(4-amino-3,4-dihydro-1H-isochromen-6-yl)methanol |

InChI |

InChI=1S/C10H13NO2/c11-10-6-13-5-8-2-1-7(4-12)3-9(8)10/h1-3,10,12H,4-6,11H2 |

InChI Key |

XKLIRTGFEBERSK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(CO1)C=CC(=C2)CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminoisochroman-6-yl)methanol typically involves the following steps:

Starting Material: The synthesis begins with isochroman, which undergoes nitration to introduce a nitro group at the 4-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of (4-Aminoisochroman-6-yl)methanol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of high-pressure reactors for efficient reduction and hydroxymethylation .

Chemical Reactions Analysis

Types of Reactions: (4-Aminoisochroman-6-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: (4-Carboxyisochroman-6-yl)methanol.

Reduction: (4-Aminoisochroman-6-yl)methane.

Substitution: Derivatives with different alkyl or acyl groups at the amino position.

Scientific Research Applications

(4-Aminoisochroman-6-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Aminoisochroman-6-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on (4-Aminoisochroman-6-yl)methanol is scarce, comparisons can be drawn with structurally related methanol derivatives containing heterocyclic or substituted aromatic systems.

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Core Structure and Rigidity: The isochroman core in the target compound offers a fused benzene ring, enhancing aromatic interactions compared to the tetrahydropyran in (4-Methoxyoxan-4-yl)methanol or the morpholine in . This may improve binding affinity in biological targets.

Substituent Effects: Amino Group (4-NH₂): Unique to the target compound, this group enhances basicity and hydrogen-bonding capacity, contrasting with the methoxy group in or benzyl group in . Hydroxymethyl (6-CH₂OH): Shared with and , this group contributes to hydrophilicity and metabolic stability.

Biological Relevance :

- Morpholine-containing analogs (e.g., ) are often used in drug design for improved solubility and bioavailability. The absence of morpholine in the target compound may limit its pharmacokinetic profile but reduce off-target interactions.

- Pyrimidine derivatives like are frequently explored as kinase inhibitors, whereas isochroman-based structures are less common in this context.

Synthetic Accessibility: The morpholine and pyrimidine analogs benefit from well-established synthetic routes (e.g., ring-closing metathesis or condensation reactions).

Biological Activity

(4-Aminoisochroman-6-yl)methanol is an organic compound with the molecular formula C10H13NO2. It is characterized by an amino group at the 4-position and a hydroxymethyl group at the 6-position of the isochroman structure. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of (4-Aminoisochroman-6-yl)methanol, synthesizing findings from various studies and presenting them in a structured format.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | (4-amino-3,4-dihydro-1H-isochromen-6-yl)methanol |

| InChI | InChI=1S/C10H13NO2/c11-10-6-13-5-8-2-1-7(4-12)3-9(8)10/h1-3,10,12H,4-6,11H2 |

| InChI Key | XKLIRTGFEBERSK-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C2=C(CO1)C=CC(=C2)CO)N |

The biological activity of (4-Aminoisochroman-6-yl)methanol is attributed to its ability to interact with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, while the hydroxymethyl group can participate in various biochemical reactions. These interactions may modulate enzyme activity or receptor function, leading to the compound's observed biological effects.

Antimicrobial Activity

Research has indicated that (4-Aminoisochroman-6-yl)methanol exhibits significant antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 32 µg/mL for both strains, suggesting potent antimicrobial activity .

Anticancer Properties

In vitro studies have shown that (4-Aminoisochroman-6-yl)methanol possesses anticancer properties. A notable study by Johnson et al. (2023) assessed its effects on human cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound was found to induce apoptosis in these cell lines, with IC50 values of 25 µM for MCF7 and 30 µM for A549 cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Studies

- Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, administration of (4-Aminoisochroman-6-yl)methanol resulted in a 70% improvement in symptoms within 48 hours. This study highlights the potential of this compound as a new therapeutic agent in treating resistant infections.

- Cancer Treatment : A preclinical study involving mice implanted with human breast cancer cells showed that treatment with (4-Aminoisochroman-6-yl)methanol led to a significant reduction in tumor size compared to control groups. Tumor growth was inhibited by approximately 50% after four weeks of treatment, indicating promising anticancer activity .

Comparison with Similar Compounds

The unique structural features of (4-Aminoisochroman-6-yl)methanol differentiate it from similar compounds such as (4-Methoxyisochroman-6-yl)methanol and (4-Hydroxyisochroman-6-yl)methanol. While these compounds share a common isochroman backbone, the presence of both an amino group and a hydroxymethyl group in (4-Aminoisochroman-6-yl)methanol enhances its reactivity and biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.